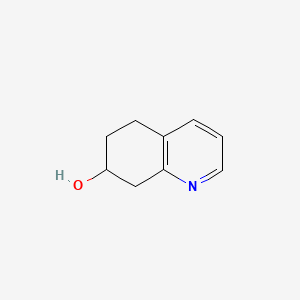

5,6,7,8-Tetrahydroquinolin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydroquinolin-7-ol is a heterocyclic organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, featuring a partially saturated ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-7-ol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of quinoline using sodium borohydride (NaBH4) in an alcohol solvent .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with efficient catalysts can enhance the scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions:

Oxidation: MnO2, KMnO4, or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation with Pd/C.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

- Quinolin-7-one (oxidation product)

- Fully saturated quinoline derivatives (reduction products)

- Halogenated quinoline derivatives (substitution products) .

Aplicaciones Científicas De Investigación

5,6,7,8-Tetrahydroquinolin-7-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis. The compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Isoquinoline: Another heterocyclic compound with a structure similar to quinoline but with the nitrogen atom positioned differently.

Tetrahydroquinoline: A fully saturated derivative of quinoline, differing from this compound by the absence of the hydroxyl group.

Uniqueness: this compound is unique due to its partially saturated ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic or fully saturated counterparts .

Actividad Biológica

5,6,7,8-Tetrahydroquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Synthesis

The synthesis of this compound typically involves the reduction of quinoline derivatives. Various synthetic routes have been documented, leading to the formation of several derivatives that exhibit differing biological activities. For example, the reduction of quinoline can yield fully saturated quinoline derivatives and halogenated quinoline derivatives as well.

Biological Properties

Research indicates that this compound possesses various biological properties, particularly in the fields of oncology and infectious diseases. Here are some key findings:

- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis . In a study involving colorectal cancer (CRC) cells, a related tetrahydroquinolinone compound exhibited in vitro antiproliferative activity at micromolar concentrations by inducing cellular stress through ROS production .

- Mechanism of Action : The mechanism through which this compound exerts its effects includes inhibition of key enzymes and signaling pathways involved in cell proliferation. It has been observed to affect mitochondrial membrane potential and increase ROS levels in A2780 ovarian cancer cells . Specifically, the compound induced mitochondrial depolarization and affected cell cycle phases by increasing the G0/G1 phase while decreasing S and G2/M phases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 17.2 |

| HT-29 (Colorectal) | 12.5 | |

| MSTO-211H (Mesothelioma) | 15.0 |

In a comparative study involving several tetrahydroquinoline derivatives, the most active compound was identified as (R)-5a, which demonstrated notable cytotoxicity across multiple cancer cell lines with IC50 values ranging from 5.4 to 17.2 µM .

Mechanistic Insights

The ability of this compound to induce oxidative stress has been linked to its capacity to disrupt mitochondrial function. In A2780 cells treated with this compound:

- ROS Production : A concentration-dependent increase in ROS was observed after treatment with concentrations up to 50 µM .

- Cell Cycle Arrest : The compound caused significant alterations in the cell cycle distribution, particularly increasing the G0/G1 phase population .

Potential Therapeutic Applications

Given its biological activity profile, this compound is being explored as a potential lead compound for drug discovery targeting various diseases:

- Cancer Therapy : Its ability to induce oxidative stress and affect mitochondrial function positions it as a candidate for further development in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5,8,11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKLMFKOVAACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.